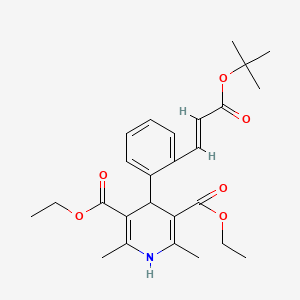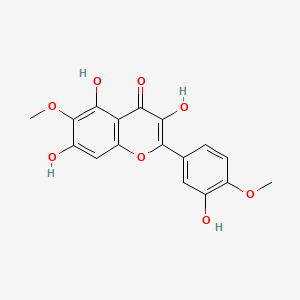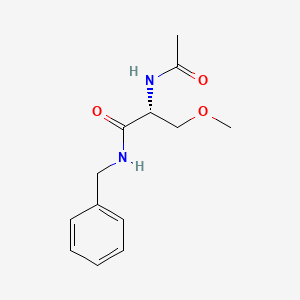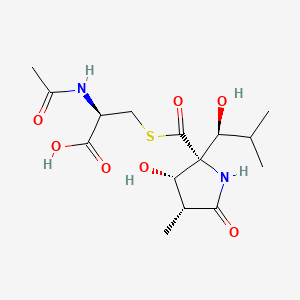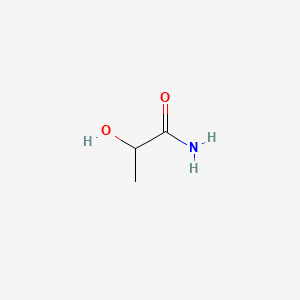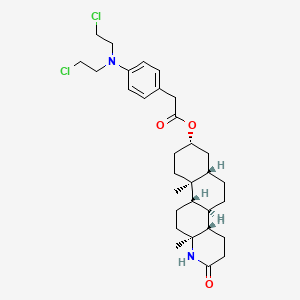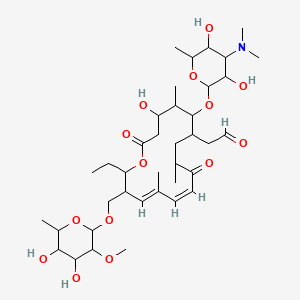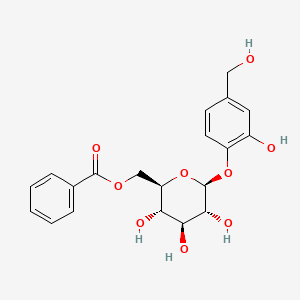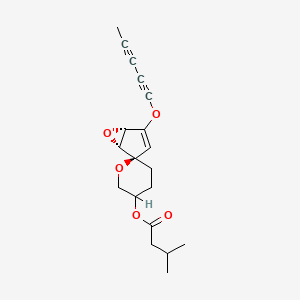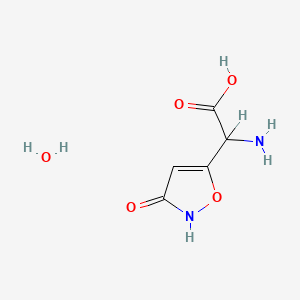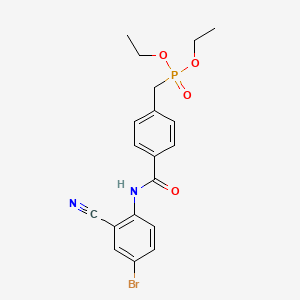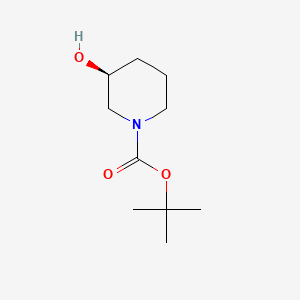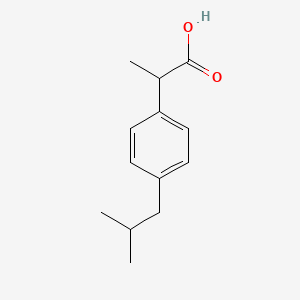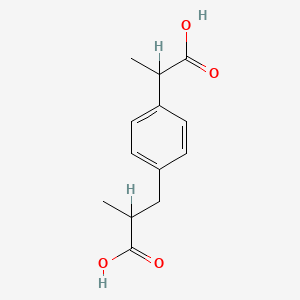![molecular formula C19H16BrNO2 B1674302 (3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 1161002-05-6](/img/structure/B1674302.png)
(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
描述
G protein-coupled estrogen receptor (GPER), or GPR30, specifically binds natural and man-made estrogens. It is thought to be involved in estrogen-sensitive cancers. GPER knockout mice are fertile, although they exhibit thymic atrophy, impaired glucose tolerance, and altered bone growth. G-15 is a cell-permeable non-steroidal antagonist of GPER (Ki = 20 nM). It displays low affinity cross-reactivity with the classical estrogen receptor (ER), ERα, so that at doses greater than 1 µM it is capable of mediating limited ER-dependent transcriptional activity. G-15 antagonizes the anti-depressive effects of estrogen in vivo.
G-15, also known as GRB-G15, is a cell-permeable non-steroidal antagonist of GPER (Ki = 20 nM).
科学研究应用
Gene Expression Regulation
One significant application of this compound is in regulating gene expression. A study by Grassi et al. (2015) demonstrated that raloxifene, a selective estrogen receptor modulator, could regulate the gene expression of arginine vasopressin (AVP) in human female SH-SY5Y neuroblastoma cells. This regulation involves the activation of G protein-coupled estrogen receptor-1 (GPER), of which (3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is an agonist. The findings suggest implications for treating blood hypertension (Grassi et al., 2015).
Synthesis of Bioactive Compounds
This compound has been used in the synthesis of various bioactive molecules. Tolstikov et al. (2014) synthesized 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, demonstrating the compound's role in forming stable ozonides with specific configurations. This synthesis process is crucial for creating various biologically active structures (Tolstikov et al., 2014).
Neurotropic Activity
In the field of neurology, Krainova et al. (2009) synthesized a series of substituted derivatives of this compound and assessed their acute toxicity, analgesic activity, and influence on locomotor and exploratory activity. These studies are essential for understanding the neurotropic effects of compounds related to (3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (Krainova et al., 2009).
Anticancer Activity
Marcos et al. (2021) reported the synthesis of novel compounds, including derivatives of this compound, for targeting breast cancer. These compounds were designed to bind to the G protein-coupled estrogen receptor and showed promising results in improving antiproliferative properties when tested against cancer cell lines (Marcos et al., 2021).
Receptor Modulation
Another application lies in receptor modulation, as shown by Papke et al. (2017). Theirstudy explored the compound GAT107, which is closely related to the queried compound, as a positive allosteric modulator and agonist of α7 nicotinic acetylcholine receptors. This study provides insights into how such compounds can regulate signal transduction and have potential therapeutic applications for inflammation and inflammatory pain (Papke et al., 2017).
Hormonal Regulation
Caroccia et al. (2014) investigated the effects of the compound on hormonal regulation, particularly its role in modulating aldosterone synthesis. The study found that the compound, as a GPER-1 agonist, significantly influenced aldosterone production, implicating its potential use in managing conditions related to hormonal imbalances (Caroccia et al., 2014).
Pharmacological Diversity
Gill et al. (2012) highlighted the pharmacological diversity of compounds interacting with the allosteric transmembrane site on α7 nAChRs, including derivatives of the queried compound. Their research emphasizes the significance of minimal chemical structure changes on the pharmacological properties of these compounds, which can be crucial for developing specific therapeutic agents (Gill et al., 2012).
属性
IUPAC Name |
(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-15-9-18-17(22-10-23-18)8-14(15)19-13-6-3-5-11(13)12-4-1-2-7-16(12)21-19/h1-5,7-9,11,13,19,21H,6,10H2/t11-,13-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLTZIVRJAPVPH-MJCKAROISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@@H](NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360596 | |
| Record name | (3aS,4R,9bR)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
CAS RN |
1161002-05-6 | |
| Record name | (3aS,4R,9bR)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



